![molecular formula C13H8D5N3O3 B593863 Lenalidomide-d5 CAS No. 1227162-34-6](/img/structure/B593863.png)
Lenalidomide-d5
Übersicht
Beschreibung
Lenalidomide-d5 is a deuterium-labeled version of Lenalidomide . Lenalidomide, also known as CC-5013, is a derivative of Thalidomide and acts as molecular glue . It is an orally active immunomodulator used to treat various types of cancers . It works by slowing or stopping the growth of cancer cells . It is also used to treat anemia in patients with a certain type of myelodysplastic syndrome (MDS) .
Synthesis Analysis
The synthesis of lenalidomide nitro precursor was investigated, which is helpful in the production of active pharmaceutical ingredients of the anticancer drug lenalidomide . The cyclization of methyl 2- (bromomethyl)-3-nitrobenzoate (I) with 3-aminopiperidine-2,6-dione hydrochloride (II) was performed to prepare (3RS)-3- (7-nitro-3-oxo-1H-isoindol-2-yl) piperidine-2,6-dione (III) as lenalidomide nitro precursor .Molecular Structure Analysis
Lenalidomide-d5 is a derivative of Thalidomide . It has a chemical structure similar to thalidomide but has a different mechanism of action .Chemical Reactions Analysis
Lenalidomide acts by a novel drug mechanism—modulation of the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . In multiple myeloma, lenalidomide induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . Subsequent proteasomal degradation of these transcription factors kills multiple myeloma cells .Physical And Chemical Properties Analysis
Lenalidomide is a 4-amino-glutamyl analogue of thalidomide . It lacks the neurologic side effects of sedation and neuropathy and has emerged as a drug with fewer adverse effects and toxicities .Wissenschaftliche Forschungsanwendungen
Treatment of Multiple Myeloma
Lenalidomide is widely used in the treatment of Multiple Myeloma (MM), a common hematological malignancy . It has significantly improved the clinical outcomes of MM patients . Despite its potent anti-MM activity, some patients eventually become resistant to Lenalidomide .
Overcoming Lenalidomide Resistance
Research is being conducted to understand the mechanisms of Lenalidomide resistance in MM patients and to develop strategies for treating Lenalidomide-refractory disease .
Modulation of Ubiquitin Ligase
Lenalidomide acts by a novel drug mechanism—modulation of the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . This mechanism induces the ubiquitination and subsequent proteasomal degradation of specific transcription factors, leading to the death of multiple myeloma cells .
Treatment of Other B-cell Neoplasms
Apart from MM, Lenalidomide is also an effective treatment for other B-cell neoplasms, including mantle cell lymphoma and chronic lymphocytic leukemia .
Treatment of Myelodysplastic Syndrome
Lenalidomide is used in the treatment of myelodysplastic syndrome (MDS) with a single deletion of chromosome 5q (del(5q)) .
Immunomodulatory Effects
Lenalidomide, along with other immunomodulatory drugs (IMiDs), increases IL-2 production in T lymphocytes and decreases pro-inflammatory cytokines . This immunomodulatory effect is beneficial in the treatment of various hematologic malignancies .
Wirkmechanismus
Target of Action
Lenalidomide-d5, a derivative of Lenalidomide, primarily targets two lymphoid transcription factors, IKZF1 and IKZF3 . These factors play a crucial role in the regulation of immune response and the growth of B-cell lymphomas, including multiple myeloma .
Mode of Action
Lenalidomide-d5 interacts with its targets through a unique mechanism. It binds to an E3 ubiquitin ligase complex protein, cereblon (CRBN) . This binding modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . As a result, it induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . This leads to the proteasomal degradation of these transcription factors .
Biochemical Pathways
The degradation of IKZF1 and IKZF3 affects various biochemical pathways. One significant effect is the increase in the production of interleukin 2 (IL-2) . This cytokine is crucial for the proliferation of natural killer (NK), NKT cells, and CD4+ T cells . Therefore, the action of Lenalidomide-d5 enhances host immunity .
Pharmacokinetics
Lenalidomide-d5 shares similar pharmacokinetic properties with Lenalidomide. It is rapidly and highly absorbed (>90% of dose) under fasting conditions . Food can affect its oral absorption, reducing the area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50% . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours . Renal function is the only significant factor affecting lenalidomide plasma exposure .
Result of Action
The primary result of Lenalidomide-d5 action is the promotion of malignant cell death . By degrading IKZF1 and IKZF3, it inhibits the growth of mature B-cell lymphomas, including multiple myeloma . Additionally, it enhances host immunity by increasing the production of IL-2 .
Safety and Hazards
Lenalidomide may damage fertility or the unborn child . It may also cause damage to organs through prolonged or repeated exposure . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(7-amino-3-oxo-1H-isoindol-2-yl)-3,4,4,5,5-pentadeuteriopiperidine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/i4D2,5D2,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTYRUGSSMKFNF-QTQWIGFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)NC(=O)C(C1([2H])[2H])([2H])N2CC3=C(C2=O)C=CC=C3N)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lenalidomide-d5 |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.